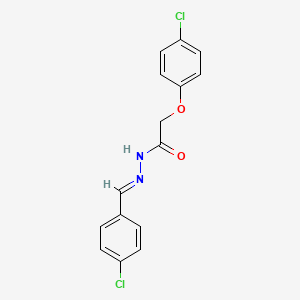![molecular formula C17H18Cl2N2O B11989245 Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]- CAS No. 29973-18-0](/img/structure/B11989245.png)
Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and methylpropylphenyl groups, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the preparation of Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-, the following general steps can be considered:
Starting Materials: 3,4-dichloroaniline and 4-(1-methylpropyl)phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding urea oxides.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea oxides, while reduction could produce amines.
Scientific Research Applications
Urea derivatives, including Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-, have a wide range of applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or modulators.
Medicine: Investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-phenyl-
- Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-
- Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-
Uniqueness
The presence of the 3,4-dichlorophenyl and 4-(1-methylpropyl)phenyl groups makes this compound unique compared to other urea derivatives. These structural features can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
29973-18-0 |
|---|---|
Molecular Formula |
C17H18Cl2N2O |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-11(2)12-4-6-13(7-5-12)20-17(22)21-14-8-9-15(18)16(19)10-14/h4-11H,3H2,1-2H3,(H2,20,21,22) |
InChI Key |
UCXNRTLJUOKOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)

![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
